molecular formula C28H29N3O7 B022970 14-(4-Nitrobenzoyloxy)yohimbine CAS No. 109460-90-4

14-(4-Nitrobenzoyloxy)yohimbine

Cat. No.: B022970
CAS No.: 109460-90-4
M. Wt: 519.5 g/mol
InChI Key: ZDOVTMRFXLKGQV-IZUVYGNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Nbo-yohimbine is a synthetic derivative of yohimbine, an indole alkaloid. Yohimbine is primarily known for its use as an aphrodisiac and in the treatment of erectile dysfunction. 14-Nbo-yohimbine is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Nbo-yohimbine typically involves multiple steps, starting from yohimbine. The process includes the introduction of nitrobenzoyl (Nbo) groups to the yohimbine molecule. This is achieved through a series of reactions involving nitration, esterification, and amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 14-Nbo-yohimbine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. High-performance liquid chromatography (HPLC) is commonly used for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions

14-Nbo-yohimbine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

14-Nbo-yohimbine has a wide range of applications in scientific research:

    Chemistry: Used as a probe in studying molecular interactions and reaction mechanisms.

    Biology: Employed in the investigation of cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

14-Nbo-yohimbine exerts its effects primarily through the blockade of alpha-2 adrenergic receptors. This action leads to an increase in the release of norepinephrine and other neurotransmitters, enhancing sympathetic nervous system activity. The compound also interacts with other molecular targets, including serotonin and dopamine receptors, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Nbo-yohimbine is unique due to its specific molecular modifications, which enhance its binding affinity and selectivity for certain receptors. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

109460-90-4

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1

InChI Key

ZDOVTMRFXLKGQV-IZUVYGNBSA-N

SMILES

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

Canonical SMILES

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

Synonyms

14 beta-(4-nitrobenzoyloxy)yohimbine
14-(4-nitrobenzoyloxy)yohimbine
14-NBO-yohimbine

Origin of Product

United States

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